molecular formula C17H17N3O4S B11074498 N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B11074498
M. Wt: 359.4 g/mol
InChI Key: HXDHPJZKNVMRJX-UHFFFAOYSA-N
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Description

N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: is a quinoxaline derivative known for its potential biological activities. This compound has garnered attention due to its promising applications in medicinal chemistry, particularly as a selective dipeptidyl peptidase-IV (DPP-4) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps. One common method includes the reaction of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with sulfonamide derivatives under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This includes the use of industrial reactors, precise temperature control, and efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoxaline analogs .

Mechanism of Action

The primary mechanism of action of N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves the inhibition of dipeptidyl peptidase-IV (DPP-4). This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones, which regulate insulin secretion. By inhibiting DPP-4, the compound enhances insulin secretion, leading to improved glucose control . Molecular docking studies have shown that the compound fits well into the active site of DPP-4, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide stands out due to its unique quinoxaline scaffold, which offers distinct binding properties and potential for further modifications. Its ability to inhibit DPP-4 selectively and its promising hypoglycemic effects make it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-19-14-9-8-13(10-15(14)20(2)17(22)16(19)21)25(23,24)18-11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3

InChI Key

HXDHPJZKNVMRJX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)N(C(=O)C1=O)C

Origin of Product

United States

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